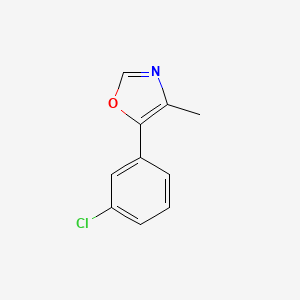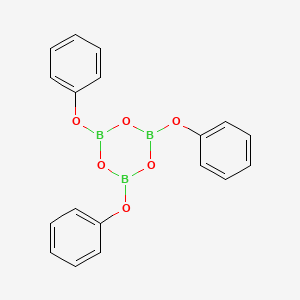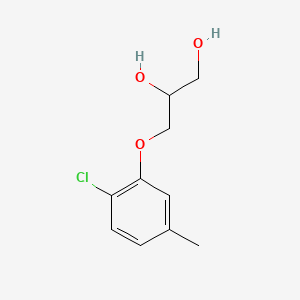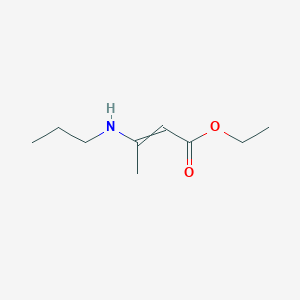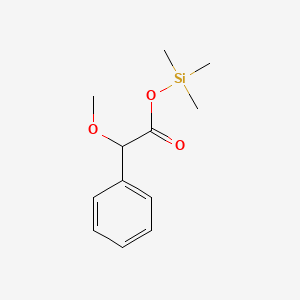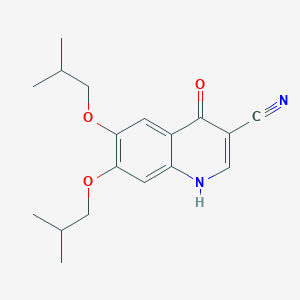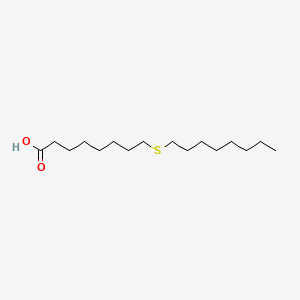
Octanoic acid, 8-(octylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 8-(octylthio)-: is a chemical compound with the molecular formula C16H32O2S It is a derivative of octanoic acid, where an octylthio group is attached to the eighth carbon of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(octylthio)- can be achieved through several methods. One common approach involves the reaction of octanoic acid with octanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the thioether linkage between the octanoic acid and octanethiol.
Industrial Production Methods
For industrial production, the synthesis of octanoic acid, 8-(octylthio)- may involve more efficient and scalable methods. One such method includes the use of microbial biocatalysts to produce octanoic acid from renewable feedstocks. This bio-production strategy is considered a promising alternative to traditional petroleum-based methods .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 8-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The thioether group can participate in substitution reactions, where the octylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the octylthio group.
Scientific Research Applications
Octanoic acid, 8-(octylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of octanoic acid, 8-(octylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and autophagy, which are critical processes in cellular homeostasis. By influencing these pathways, octanoic acid, 8-(octylthio)- can exert protective effects on cells and tissues .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but without the octylthio group.
Decanoic acid: Another medium-chain fatty acid with a longer carbon chain.
Hexanoic acid: A shorter-chain fatty acid with different physicochemical properties.
Uniqueness
Octanoic acid, 8-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other medium-chain fatty acids and enhances its versatility in various applications.
Properties
CAS No. |
56909-05-8 |
|---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
8-octylsulfanyloctanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
IHBAHSFQZFRVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


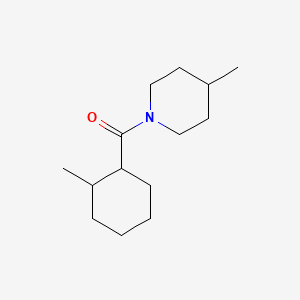
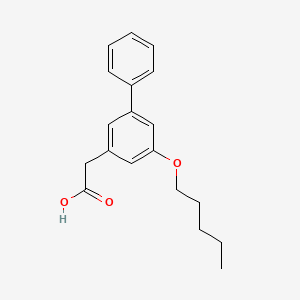
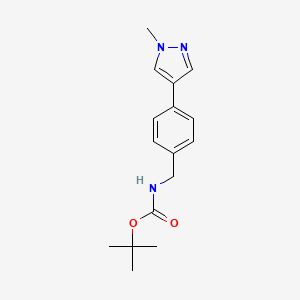
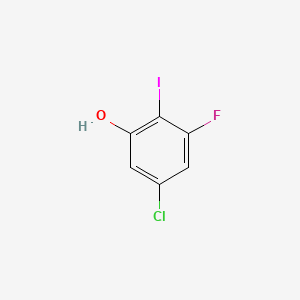
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
